3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone 1H and 13C NMR chemical shifts
3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone 1H and 13C NMR chemical shifts
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and characterization of complex organic molecules. This document moves beyond a simple listing of predicted values to explain the underlying principles and experimental considerations, ensuring both scientific integrity and practical utility.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, offering profound insights into the molecular framework by mapping the chemical environments of 1H and 13C nuclei. For a molecule such as 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone, which possesses multiple distinct aromatic and aliphatic regions, NMR is crucial for confirming its identity and purity. The precise chemical shifts and coupling patterns are a unique fingerprint of the molecule's structure.
The structure of 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone presents several key features that will be distinguishable in its NMR spectra: two substituted benzene rings and a dioxolane group. The electron-withdrawing effects of the bromine atom and the carbonyl group, along with the electronic influence of the dioxolane substituent, create a dispersed and interpretable set of signals.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, a standardized numbering system for the atoms in 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone is essential. The following diagram illustrates the molecular structure and the atom numbering that will be used throughout this guide.
Caption: Molecular structure and numbering of 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone.
Predicted 1H NMR Chemical Shifts
The 1H NMR spectrum of 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone is predicted to exhibit signals in three main regions: the aromatic region (7.0-8.0 ppm), the acetal proton of the dioxolane ring (around 6.0 ppm), and the methylene protons of the dioxolane ring (around 4.0 ppm). The predictions are based on the analysis of structurally similar compounds, such as 3-bromobenzophenone, and established substituent effects.[1][2]
Aromatic Protons (7.0 - 8.0 ppm)
The eight aromatic protons will appear as a series of multiplets due to spin-spin coupling. The chemical shifts are influenced by the bromine, carbonyl, and dioxolane substituents.
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Protons on the 3-bromophenyl ring (H2, H4, H5, H6): These protons are expected to have chemical shifts similar to those observed for 3-bromobenzophenone.[1] The proton at H2 will likely be a triplet, H4 a doublet of doublets, H5 a triplet, and H6 a doublet of doublets.
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Protons on the 3'-(1,3-dioxolan-2-yl)phenyl ring (H2', H4', H5', H6'): The dioxolane group is generally considered to be weakly electron-donating or neutral, which will slightly shield the protons on this ring compared to an unsubstituted benzophenone.
Dioxolane Protons
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Acetal Proton (CH of the dioxolane): This single proton is expected to appear as a singlet at approximately 5.8-6.0 ppm.
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Methylene Protons (CH2-CH2 of the dioxolane): The four equivalent protons of the two methylene groups will likely appear as a singlet or a narrow multiplet around 4.0-4.2 ppm.
The following table summarizes the predicted 1H NMR chemical shifts.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic H | 7.30 - 7.90 | m | The eight aromatic protons will produce a complex multiplet pattern. |
| Acetal CH | 5.85 | s | Singlet for the proton on the carbon linking the dioxolane to the phenyl ring. |
| Dioxolane CH2 | 4.10 | m | Multiplet for the four protons of the ethylene glycol unit of the dioxolane. |
Predicted 13C NMR Chemical Shifts
The 13C NMR spectrum provides direct information about the carbon skeleton of the molecule.[3] The predicted chemical shifts are based on typical values for substituted benzophenones and dioxolanes.[4][5]
Carbonyl Carbon
The carbonyl carbon (C=O) of the benzophenone moiety is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm.[4][6]
Aromatic Carbons
The twelve aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the carbonyl and dioxolane groups (C1, C1', and C3') will also have characteristic shifts.
Dioxolane Carbons
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Acetal Carbon: The carbon of the dioxolane ring bonded to the phenyl group is expected to have a chemical shift in the range of 100-105 ppm.
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Methylene Carbons: The two equivalent methylene carbons of the dioxolane ring are predicted to appear around 65 ppm.
The following table summarizes the predicted 13C NMR chemical shifts.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 195.0 | Ketone carbonyl.[4][6] |
| Aromatic C | 120.0 - 140.0 | Twelve distinct signals are expected for the aromatic carbons. |
| Acetal C | 103.0 | Carbon of the dioxolane attached to the aromatic ring. |
| Dioxolane CH2 | 65.0 | The two methylene carbons of the dioxolane ring. |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the 1H and 13C NMR analysis of 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone.[1]
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Sample Preparation:
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Weigh 5-10 mg of the sample.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
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Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to optimize its homogeneity for sharp, well-resolved peaks.
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Data Acquisition:
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1H NMR: Acquire the spectrum with 16 to 64 scans.
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13C NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from hundreds to thousands of scans depending on the sample concentration. Utilize proton decoupling to simplify the spectrum and enhance the signal.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Perform phase and baseline corrections.
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Reference the spectrum to the TMS signal at 0.00 ppm.
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Integrate the peaks in the 1H spectrum to determine the relative number of protons.
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The logical workflow for this experimental process is illustrated in the following diagram.
Caption: Workflow for NMR data acquisition and processing.
Conclusion
This guide provides a comprehensive overview of the expected 1H and 13C NMR chemical shifts for 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone, grounded in established spectroscopic principles and data from related structures. The provided tables of predicted chemical shifts, along with the detailed experimental protocol, offer a robust framework for the synthesis, characterization, and quality control of this compound. The successful application of these principles will enable researchers to confidently identify and analyze this molecule and its derivatives.
References
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ResearchGate. ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... Available at: [Link]
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Scribd. 13-C NMR Chemical Shift Table PDF. Available at: [Link]
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Oregon State University. 13 C NMR Chemical Shifts. Available at: [Link]
- Unknown Source. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
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